BenchChemオンラインストアへようこそ!

Gomisin J

Anti-inflammatory Macrophage biology Natural product screening

Select Gomisin J to ensure experimental reproducibility when studying inflammation, NAFLD, or vascular biology pathways. Unlike the majority of Schisandra lignans, Gomisin J achieves anti-inflammatory effects by simultaneously blocking p38, ERK 1/2, and JNK phosphorylation while uniquely activating AMPK and inducing HO-1-dependent signaling—a combination gomisin A cannot replicate. Substituting another lignan without verification risks pathway divergence and data inconsistency. Secure verified, HPLC-quantified material to maintain target engagement and batch-to-batch reliability.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B1196283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin J
Synonymsgomisin J
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O
InChIInChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3
InChIKeyPICOUNAPKDEPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gomisin J for Research and Procurement: Core Compound Identity and Sourcing Considerations


Gomisin J is a dibenzocyclooctadiene lignan (CAS 66280-25-9, C₂₂H₂₈O₆, MW 388.5) isolated primarily from the fruits of Schisandra chinensis (Turcz.) Baill. (Schisandraceae) [1][2]. The compound exhibits the characteristic tetracyclic dibenzocyclooctadiene core bearing four methoxy groups and two hydroxyl substituents, a structural arrangement that distinguishes it from related Schisandra lignans [1]. Gomisin J has been investigated for anti-inflammatory activity via MAPK pathway blockade [3], hepatoprotective effects through AMPK-dependent regulation of lipid metabolism [4], vasodilatory action via eNOS activation [5], and anticancer properties across multiple human cancer cell lines [6].

Gomisin J Sourcing Risks: Why Generic Schisandra Lignans Cannot Substitute


Schisandra chinensis contains over 40 structurally related dibenzocyclooctadiene lignans, including gomisin A, gomisin N, schisandrin C, deoxyschisandrin, and wuweizisu C, each exhibiting distinct substitution patterns and stereochemical configurations [1]. Despite sharing a common dibenzocyclooctadiene scaffold, these analogs diverge substantially in their biological activity profiles, target engagement, and downstream signaling consequences. For instance, among nine major lignans screened from S. chinensis extract, only three (gomisin J, gomisin N, and schisandrin C) demonstrated measurable anti-inflammatory activity, while the remaining six compounds were inactive in the same assay [2]. Furthermore, within the active subset, gomisin J exhibits differential pathway selectivity compared to gomisin A in HO-1-mediated anti-inflammatory signaling [3]. These activity disparities arise from differences in methoxylation patterns, the presence or absence of hydroxyl groups at specific positions, and stereochemistry at the cyclooctadiene ring, all of which alter binding to molecular targets. Therefore, substituting one Schisandra lignan for another in research or industrial applications without empirical validation introduces substantial risk of divergent experimental outcomes.

Gomisin J Differentiation Evidence: Quantitative Head-to-Head Comparisons with Analogs


Gomisin J Anti-Inflammatory Activity Versus Inactive Lignans in LPS-Stimulated Macrophages

In a systematic screen of nine major lignans isolated from Schisandra chinensis, only gomisin J, gomisin N, and schisandrin C reduced nitric oxide production in LPS-stimulated Raw 264.7 macrophages, while the remaining six lignans (including gomisin A, deoxyschisandrin, and wuweizisu C) showed no significant inhibitory activity [1]. Gomisin J inhibited NO production in a concentration-dependent manner [1].

Anti-inflammatory Macrophage biology Natural product screening

Gomisin J HO-1-Dependent Anti-Inflammatory Activity: Divergent Pathway Engagement Relative to Gomisin A

In Raw 264.7 macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (PgLPS), gomisins G and J inhibited production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 and suppressed NF-κB activation, effects that were mediated through induction of heme oxygenase-1 (HO-1) expression [1]. In contrast, gomisin A, while also inducing HO-1 expression, failed to produce anti-inflammatory effects via HO-1 signaling under the same experimental conditions [1]. Gomisins G and J reduced TNF-α, IL-1β, and IL-6 secretion and blocked NF-κB nuclear translocation, whereas gomisin A did not exhibit these functional outcomes [1].

Heme oxygenase-1 NF-κB signaling Periodontitis research

Gomisin J MAPK Pathway Inhibition: Tri-Kinase Blockade Profile in Macrophages

Pre-treatment of Raw 264.7 cells with gomisin J reduced the phosphorylation of all three major MAPK family members: p38 MAPK, ERK 1/2, and JNK [1]. Gomisin N and schisandrin C produced comparable tri-kinase inhibition patterns in the same study [1].

MAPK signaling ERK JNK p38 Cellular signaling

Gomisin J Hepatic Lipid Regulation: AMPK Activation and Fetuin-A Inhibition in HepG2 Cells

In oleic acid-induced HepG2 hepatocellular carcinoma cells, gomisin J attenuated lipid accumulation and suppressed the expression of lipogenic enzymes (e.g., SREBP-1c, FAS, ACC) while increasing lipolytic enzyme expression [1]. The mechanism was elucidated using siRNA knockdown experiments: gomisin J regulates lipogenesis via inhibition of the hepatokine fetuin-A and activation of an AMPK-dependent pathway, with LKB1 and Ca²⁺/calmodulin-dependent protein kinase II identified as upstream mediators [1].

NAFLD Lipid metabolism AMPK signaling Hepatology

Gomisin J Anticancer Activity: Cytotoxicity Across 13 Human Cancer Cell Lines

Gomisin J exhibited strong cytotoxic effects across all 13 tested human cancer cell lines, representing multiple tissue origins and cancer types [1]. While the publication abstract lacks direct comparator data, the broad-spectrum activity profile across diverse cancer lineages suggests potential utility distinct from lignans with narrower selectivity [1].

Cancer research Cytotoxicity screening Oncology

Gomisin J Vascular Activity: eNOS Activation and Blood Pressure Reduction In Vivo

In angiotensin II-induced hypertensive mice, oral administration of gomisin J significantly reduced systolic blood pressure [1]. The antihypertensive effect was attributed to increased nitric oxide bioavailability through activation of endothelial nitric oxide synthase (eNOS) [1]. Gomisin J has been demonstrated to have vasodilatory activity .

Cardiovascular pharmacology Hypertension Nitric oxide Endothelial function

Gomisin J Research Applications: Evidence-Supported Use Cases for Procurement Decisions


Anti-Inflammatory Research Requiring MAPK Pathway Modulation with Defined Selectivity

Gomisin J is appropriate for studies investigating suppression of LPS-induced inflammatory responses via p38 MAPK, ERK 1/2, and JNK phosphorylation blockade [1]. Its tri-kinase inhibition profile distinguishes it from the majority of Schisandra lignans that lack anti-inflammatory activity entirely [1]. Researchers should note that within the active subset, gomisin N and schisandrin C exhibit comparable MAPK inhibition, but gomisin J offers distinct HO-1-dependent anti-inflammatory activity not observed with gomisin A [2].

Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatic Lipid Metabolism Studies

Gomisin J is suitable for investigations of hepatic lipid accumulation and NAFLD mechanisms due to its demonstrated ability to attenuate oleic acid-induced lipid accumulation in HepG2 cells via AMPK pathway activation and fetuin-A inhibition [3]. The dual-target mechanism (AMPK activation plus fetuin-A suppression) provides a specific molecular signature for compound verification and experimental design.

Cardiovascular Pharmacology: Endothelial Function and Nitric Oxide Bioavailability

Gomisin J is applicable to hypertension and vascular biology research, with demonstrated in vivo efficacy in reducing systolic blood pressure in angiotensin II-induced hypertensive mice via increased NO bioavailability and eNOS activation [4]. This cardiovascular activity profile is not universal among Schisandra lignans, making compound-specific procurement essential for reproducible vascular studies.

HO-1/Nrf2 Pathway Research with Functional Anti-Inflammatory Readouts

Gomisin J is appropriate for studies investigating HO-1-mediated anti-inflammatory mechanisms, as it functionally suppresses TNF-α, IL-1β, and IL-6 production and blocks NF-κB activation in PgLPS-stimulated macrophages via HO-1-dependent signaling [2]. This functional activity contrasts with gomisin A, which induces HO-1 expression but fails to produce anti-inflammatory effects, underscoring the importance of compound-specific selection for HO-1 pathway research [2].

Quote Request

Request a Quote for Gomisin J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.